

# **Application Notes and Protocols: Enoxolone Aluminate in Gastrointestinal Drug Delivery**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Enoxolone aluminate |           |
| Cat. No.:            | B15187745           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, the main active component of licorice root. It possesses a wide range of pharmacological properties, including potent anti-inflammatory, anti-ulcerative, and cytoprotective effects, making it a compelling candidate for treating various gastrointestinal (GI) disorders.[1] The aluminum salt of enoxolone, herein referred to as **enoxolone aluminate**, is a compound of interest for targeted drug delivery within the GI tract. While specific research on **enoxolone aluminate** is limited, its potential can be extrapolated from the well-documented properties of enoxolone and the common use of aluminum compounds in gastroenterology.

Aluminum salts, such as aluminum hydroxide, are frequently used as antacids and mucosal protective agents.[2][3][4][5][6] A compound combining enoxolone with aluminum could offer a dual-action therapeutic: the targeted anti-inflammatory and healing properties of enoxolone, coupled with the acid-neutralizing and barrier-forming capabilities of aluminum. This combination may provide a synergistic effect, enhancing the therapeutic efficacy for conditions like peptic ulcers, gastritis, and inflammatory bowel disease (IBD).

These application notes provide a theoretical framework and detailed protocols for the synthesis, characterization, and evaluation of **enoxolone aluminate** as a drug delivery system for the GI tract.



# Physicochemical Properties and Proposed Advantages

**Enoxolone aluminate** is predicted to be a water-insoluble salt. This inherent low solubility can be advantageous for GI drug delivery, potentially offering:

- Sustained Release: Slow dissolution in the GI tract could lead to prolonged therapeutic action.
- Targeted Local Action: Reduced systemic absorption may concentrate the therapeutic effect at the site of inflammation or ulceration in the GI mucosa.
- Enhanced Mucoadhesion: Aluminum compounds are known to adhere to the GI mucosa, particularly at ulcerated sites.[7][8] This property could prolong the contact time of enoxolone with the affected tissue.
- Acid Neutralization: The aluminum component can neutralize gastric acid, providing symptomatic relief and creating a more favorable environment for ulcer healing.[2][5][6]

## **Proposed Mechanism of Action in the GI Tract**

The therapeutic effect of **enoxolone aluminate** in the GI tract is hypothesized to be multifaceted, combining the mechanisms of both enoxolone and aluminum.

- Anti-inflammatory Action: Enoxolone inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase, which are responsible for the metabolism of prostaglandins PGE-2 and PGF-2α.[1] This leads to an increase in local prostaglandin levels, which in turn reduces inflammation.
- Cytoprotective and Anti-Ulcer Effects: The elevated prostaglandin levels also inhibit gastric acid secretion and stimulate the secretion of protective mucus in the stomach and intestines, promoting the healing of peptic ulcers.[1]
- Mucosal Barrier Formation: Similar to sucralfate (an aluminum hydroxide complex),
   enoxolone aluminate is expected to form a protective barrier over ulcerated or inflamed mucosal surfaces.[7][8][9] This barrier would shield the tissue from irritants like gastric acid, pepsin, and bile salts.



 Acid Neutralization: The aluminum hydroxide component directly neutralizes stomach acid, raising the gastric pH.[2][5][6]

A diagram illustrating the proposed synergistic mechanism of action is provided below.



Click to download full resolution via product page

Proposed Synergistic Mechanism of Action

## **Experimental Protocols**

The following protocols are provided as a guide for the synthesis, formulation, and evaluation of **enoxolone aluminate** for GI drug delivery.

## **Protocol 1: Synthesis of Enoxolone Aluminate**

This protocol describes a hypothetical precipitation method for synthesizing **enoxolone aluminate**.

Materials:



- 18β-Glycyrrhetinic acid (Enoxolone)
- Sodium hydroxide (NaOH)
- Aluminum chloride (AlCl<sub>3</sub>) or Aluminum sulfate (Al<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub>)
- Ethanol
- Deionized water
- Magnetic stirrer and hotplate
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

- Prepare Sodium Enoxolonate: Dissolve a specific molar quantity of enoxolone in ethanol. In a separate container, dissolve an equimolar amount of NaOH in deionized water. Slowly add the NaOH solution to the enoxolone solution while stirring to form the sodium salt of enoxolone.
- Prepare Aluminum Salt Solution: In a separate beaker, dissolve a stoichiometric amount of the aluminum salt (e.g., AlCl<sub>3</sub>) in deionized water. The molar ratio of enoxolone to aluminum should be 3:1, assuming a trivalent aluminum ion.
- Precipitation: Slowly add the aluminum salt solution to the sodium enoxolonate solution under constant stirring. A precipitate of enoxolone aluminate should form.
- Isolation and Washing: Continue stirring for 1-2 hours to ensure complete reaction. Isolate
  the precipitate by vacuum filtration. Wash the precipitate several times with deionized water
  to remove any unreacted salts, followed by a final wash with ethanol.
- Drying: Dry the resulting white powder in an oven at 60-80°C until a constant weight is achieved.

### **Protocol 2: Characterization of Enoxolone Aluminate**



The synthesized product should be thoroughly characterized to confirm its identity and purity.

| Technique                        | Purpose                                                | Expected Outcome/Parameter to Measure                                                                     |
|----------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| FTIR Spectroscopy                | Confirm salt formation and identify functional groups. | Disappearance of the carboxylic acid O-H stretch and a shift in the carbonyl C=O stretch of enoxolone.    |
| Elemental Analysis               | Determine the elemental composition (C, H, Al).        | Confirm the stoichiometric ratio of enoxolone to aluminum.                                                |
| X-ray Diffraction (XRD)          | Assess the crystallinity of the synthesized powder.    | Determine if the material is crystalline or amorphous.                                                    |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability.                            | Determine the decomposition temperature of the compound.                                                  |
| Solubility Studies               | Determine solubility in various physiological buffers. | Quantify solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to predict dissolution behavior. |
| Particle Size Analysis           | Characterize the particle size distribution.           | Determine the mean particle size and polydispersity index.                                                |

## **Protocol 3: In Vitro Drug Release Study**

This protocol outlines a method for evaluating the release of enoxolone from the aluminate salt in simulated GI fluids.

### Apparatus:

- USP Dissolution Apparatus 2 (Paddle)
- Dissolution vessels
- HPLC system with a UV detector for quantification of enoxolone



- Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
- Dissolution Test:
  - Place a known amount of enoxolone aluminate powder into each dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.
  - Set the paddle speed to 50-75 RPM.
  - Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
  - Replace the withdrawn volume with fresh medium.
- Sample Analysis: Filter the samples and analyze the concentration of released enoxolone using a validated HPLC method.[10][11][12][13][14]
- Data Analysis: Plot the cumulative percentage of enoxolone released versus time to generate the drug release profile.

| Parameter                 | Simulated Gastric Fluid (pH 1.2)         | Simulated Intestinal Fluid (pH 6.8)                 |
|---------------------------|------------------------------------------|-----------------------------------------------------|
| Predicted Release Profile | Very slow release due to low solubility. | Slow to moderate release, potentially pH-dependent. |
| Expected % Release at 8h  | < 10%                                    | 20-40%                                              |
| Expected % Release at 24h | < 20%                                    | 50-70%                                              |

## **Protocol 4: In Vitro Mucoadhesion Study**

This protocol can be used to assess the mucoadhesive properties of **enoxolone aluminate**.

Materials:



- · Porcine gastric or intestinal mucosa
- Texture analyzer or tensile strength tester
- Phosphate buffered saline (PBS, pH 6.8)

- Mucosa Preparation: Obtain fresh porcine GI mucosa, clean it, and cut it into appropriately sized pieces. Secure the mucosal tissue on a holder.
- Sample Preparation: Compress a known amount of enoxolone aluminate powder into a compact.
- Adhesion Test:
  - Attach the compact to the probe of the texture analyzer.
  - Moisten the mucosal surface with PBS.
  - Bring the compact into contact with the mucosal surface with a defined force for a specific duration.
  - Withdraw the probe at a constant speed and measure the force required to detach the compact from the mucosa (force of detachment).
- Data Analysis: A higher force of detachment indicates greater mucoadhesive strength.
   Compare with a non-adhesive control substance.

## Protocol 5: In Vivo Efficacy Study (Ethanol-Induced Gastric Ulcer Model)

This animal model is used to evaluate the gastroprotective effects of **enoxolone aluminate**. [15][16][17][18][19]

### Animals:

Male Wistar rats (180-220 g)



- Grouping: Divide the animals into groups:
  - Group 1: Normal Control (vehicle only)
  - Group 2: Ulcer Control (vehicle + ethanol)
  - Group 3: Reference Drug (e.g., Omeprazole) + ethanol
  - Group 4: Enoxolone + ethanol
  - Group 5: Enoxolone Aluminate (low dose) + ethanol
  - Group 6: Enoxolone Aluminate (high dose) + ethanol
- Dosing: Administer the respective treatments orally once daily for a specified period (e.g., 7 days).
- Ulcer Induction: On the final day, after fasting, administer absolute ethanol (e.g., 1 mL/200g body weight) orally to all groups except the normal control.
- Evaluation: One hour after ethanol administration, euthanize the animals and excise the stomachs.
- Analysis:
  - Calculate the Ulcer Index by measuring the length and severity of the lesions.
  - Perform histopathological examination of the gastric tissue.
  - $\circ$  Measure biochemical markers of inflammation and oxidative stress in the tissue (e.g., MPO, TNF- $\alpha$ , IL-6).



| Group                              | Predicted Ulcer<br>Index | Predicted %<br>Inhibition | Histopathology<br>Notes                                               |
|------------------------------------|--------------------------|---------------------------|-----------------------------------------------------------------------|
| Ulcer Control                      | 45 ± 5                   | 0%                        | Severe mucosal damage, inflammation, and hemorrhage.                  |
| Omeprazole                         | 10 ± 2                   | ~78%                      | Significant reduction in lesion severity.                             |
| Enoxolone                          | 18 ± 3                   | ~60%                      | Moderate protection, reduced inflammation.                            |
| Enoxolone Aluminate<br>(High Dose) | 8 ± 2                    | ~82%                      | Marked protection,<br>minimal mucosal<br>damage, and<br>inflammation. |

## Protocol 6: In Vivo Efficacy Study (TNBS-Induced Colitis Model)

This model is relevant for evaluating the efficacy of **enoxolone aluminate** in treating IBD.[1] [20][21][22][23]

### Animals:

• Male Sprague-Dawley rats (200-250 g)

### Procedure:

- Colitis Induction: Under light anesthesia, instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter.
- Grouping and Dosing: Similar to the ulcer model, divide animals into control, reference (e.g., Mesalazine), and treatment groups. Begin oral administration of enoxolone aluminate and controls 24 hours after colitis induction and continue daily.



- Monitoring: Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).
- Evaluation: After a set period (e.g., 7-14 days), euthanize the animals and collect the colons.
- Analysis:
  - · Measure colon length and weight.
  - Score macroscopic damage.
  - Perform histopathological analysis.
  - Measure tissue MPO activity and cytokine levels (TNF-α, IL-1β, IL-10).

## **Workflow and Signaling Pathway Diagrams**

The following diagrams visualize the experimental workflow and a key signaling pathway.





Click to download full resolution via product page

**Drug Development Workflow** 





Click to download full resolution via product page

Enoxolone's Effect on Prostaglandin Metabolism

### Conclusion

**Enoxolone aluminate** presents a promising, yet underexplored, therapeutic agent for a variety of GI disorders. By combining the proven anti-inflammatory and cytoprotective properties of enoxolone with the mucoadhesive and acid-neutralizing capabilities of aluminum, this compound could offer a synergistic approach to treatment. The protocols and theoretical data presented here provide a comprehensive roadmap for researchers and drug developers to investigate the potential of **enoxolone aluminate**-based drug delivery systems. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic efficacy and safety of this novel compound.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 2. Articles [globalrx.com]
- 3. Aluminum Hydroxide and Magnesium Hydroxide: MedlinePlus Drug Information [medlineplus.gov]
- 4. Aluminum Hydroxide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rnpedia.com [rnpedia.com]
- 7. Mechanisms of action of sucralfate PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sucralfate StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. HPLC Determination of Glycyrrhizic and Glycyrrhetinic acids inWeiyanning granule. |
   Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Determination of 18-β-Glycyrrhetinic Acid in HepG2 Cell Line by High Performance Liquid Chromatography Method PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Effect of Omega3 in rat stomach induced peptic ulcer by ethanol [mjmr.journals.ekb.eg]
- 16. mdpi.com [mdpi.com]
- 17. phytojournal.com [phytojournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-kB pathways PMC [pmc.ncbi.nlm.nih.gov]







- 20. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. mdpi.com [mdpi.com]
- 23. The TNBS-induced colitis animal model: An overview PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Enoxolone Aluminate in Gastrointestinal Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15187745#enoxolone-aluminate-in-drug-delivery-systems-for-gi-tract]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com